4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one
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Overview
Description
4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family.
Preparation Methods
The synthesis of 4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate and allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes such as urease, inhibiting their activity and thus exerting antiurease effects .
Comparison with Similar Compounds
Similar compounds to 4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one include other pyrido[2,3-b]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example:
4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Known for its neuroprotective and anti-neuroinflammatory properties.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds are used in various medicinal chemistry applications due to their diverse biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-4-prop-2-enylpyrido[2,3-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-8-15-10-9(6-5-7-13-10)14-11(12(15)16)17-4-2/h3,5-7H,1,4,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEIFBXOWPHBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(N=CC=C2)N(C1=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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